N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Description
N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopentyl group, a phenyl group, a pyridin-2-ylmethyl group, and a piperazine ring, all connected through a carboxamide linkage. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(25-22(20-10-4-5-11-20)19-8-2-1-3-9-19)27-16-14-26(15-17-27)18-21-12-6-7-13-24-21/h1-3,6-9,12-13,20,22H,4-5,10-11,14-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPEHARGFEPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)N3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl(phenyl)methyl moiety. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting cyclopentyl(phenyl)methyl chloride is then reacted with piperazine-1-carboxylic acid to form the intermediate compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles such as sodium iodide (NaI).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and heteroaryls.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been investigated for its therapeutic properties. It has shown promise in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: In the pharmaceutical industry, this compound is used as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its structural complexity and reactivity make it an important component in the development of new drugs.
Mechanism of Action
The mechanism by which N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[cyclopentyl(phenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
N-[cyclopentyl(phenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
N-[cyclopentyl(phenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide hydrochloride
Uniqueness: this compound stands out due to its specific substitution pattern on the pyridine ring, which influences its binding affinity and biological activity. This unique structural feature differentiates it from other similar compounds and contributes to its distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
